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tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate Documentation Hub

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  • Product: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate
  • CAS: 1363378-08-8

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of (3R,5S)-5-Fluoropiperidin-3-yl Carbamate Derivatives

This guide details the stereoselective synthesis of (3R,5S)-5-fluoropiperidin-3-yl carbamate derivatives , a critical scaffold in medicinal chemistry utilized for its ability to modulate pKa, metabolic stability, and lip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stereoselective synthesis of (3R,5S)-5-fluoropiperidin-3-yl carbamate derivatives , a critical scaffold in medicinal chemistry utilized for its ability to modulate pKa, metabolic stability, and lipophilicity in drug candidates (e.g., β-lactamase inhibitors, kinase inhibitors).[1]

The (3R,5S) configuration corresponds to the trans-3,5-disubstituted piperidine system.[1] Accessing this specific stereoisomer requires a route that allows independent control over the C3 and C5 centers.[1] This guide prioritizes a chiral pool approach starting from trans-4-hydroxy-L-proline, which offers high enantiopurity and scalability compared to de novo methods.

Executive Summary

  • Target Molecule: (3R,5S)-5-fluoropiperidin-3-yl carbamate (e.g., tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate).[1]

  • Stereochemistry: Trans-relationship between the C3-amino and C5-fluoro substituents.

  • Key Synthetic Strategy: Ring expansion of a fluorinated prolinol intermediate.

  • Critical Challenges:

    • Regioselective Fluorination: Avoiding elimination side products during C-F bond formation.[1]

    • Stereocontrol: Inverting the C4 center of proline to set the C5 piperidine center, and controlling the C3 center during ring expansion and amine installation.

Retrosynthetic Analysis

The most reliable route to chiral 3,5-disubstituted piperidines is the ring expansion of 2-(hydroxymethyl)pyrrolidines (prolinols).[1]

  • Disconnection: The C3-C4 bond of the piperidine is formed via ring expansion.

  • Precursor: (2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidine.[1]

  • Starting Material: trans-4-Hydroxy-L-proline (Natural Chiral Pool).[1]

Stereochemical Logic:

  • C5 Configuration (Piperidine): Derived from C4 of the pyrrolidine.[1] Starting with (4R)-hydroxyproline, we employ nucleophilic fluorination with inversion to set the (4S)-fluoro configuration (which becomes 5S in the piperidine).[1]

  • C3 Configuration (Piperidine): Derived from the C2 center of pyrrolidine.[1] The ring expansion of (S)-prolinol derivatives typically yields (S)-3-hydroxypiperidines (via retention/double inversion mechanisms depending on conditions).[1] To achieve the (3R)-amine, we perform a Mitsunobu reaction (inversion) on the resulting alcohol.[1]

Retrosynthesis Target (3R,5S)-5-Fluoropiperidin-3-yl Carbamate (Trans-isomer) Inter1 (3S,5S)-5-Fluoro-3-hydroxypiperidine (Cis-intermediate) Target->Inter1 Mitsunobu Inversion (OH -> NHBoc) Inter2 (2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidine Inter1->Inter2 Ring Expansion (TFAA/Base) SM trans-4-Hydroxy-L-proline (Natural Chiral Pool) Inter2->SM Fluorination (Inversion) & Reduction

Figure 1: Retrosynthetic strategy accessing the (3R,5S) target from the chiral pool.

Detailed Synthetic Protocol

Phase 1: Scaffold Preparation & Fluorination

Objective: Convert trans-4-hydroxy-L-proline to (2S,4S)-4-fluoroprolinol.[1]

Step 1: Protection[1]
  • Reagents: Boc₂O, NaOH, then MeOH/H⁺ (Esterification).

  • Procedure: Protect the amine of trans-4-hydroxy-L-proline with a Boc group, followed by methyl ester formation.[1]

  • Yield Target: >90%.

Step 2: Deoxofluorination (The Critical Inversion)[1]
  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, -78°C to RT.[1]

  • Mechanism: S_N2 displacement of the activated alcohol by fluoride.[1]

  • Protocol:

    • Dissolve (2S,4R)-N-Boc-4-hydroxyproline methyl ester in anhydrous DCM.

    • Cool to -78°C. Add DAST (1.2 equiv) dropwise.

    • Allow warming to RT overnight.

    • Safety: Quench carefully with sat. NaHCO₃ (gas evolution).[1]

  • Result: (2S,4S)-N-Boc-4-fluoroproline methyl ester.[1]

  • Note: The (4R)-OH is inverted to (4S)-F.

Step 3: Reduction to Prolinol
  • Reagents: LiBH₄ or NaBH₄/CaCl₂, THF/EtOH.[1]

  • Procedure: Reduce the ester to the primary alcohol.[1]

  • Result: (2S,4S)-N-Boc-4-fluoro-2-(hydroxymethyl)pyrrolidine.[1]

Phase 2: Ring Expansion

Objective: Expand the 5-membered pyrrolidine to the 6-membered piperidine core.

Step 4: TFAA-Mediated Expansion
  • Reagents: Trifluoroacetic anhydride (TFAA), Et₃N, THF, followed by NaOH hydrolysis.[1]

  • Mechanism: Formation of a bicyclic aziridinium (or oxazolinium) intermediate followed by regioselective ring opening.[1]

  • Protocol:

    • Treat the fluoroprolinol with TFAA (1.1 equiv) and Et₃N at 0°C to form the trifluoroacetate intermediate.[1]

    • Heat to reflux (or 50-60°C) to induce rearrangement to the piperidine trifluoroacetate.[1]

    • Hydrolyze the ester with aqueous NaOH.

  • Result: (3S,5S)-N-Boc-5-fluoro-3-hydroxypiperidine .[1]

  • Stereochemistry: This step typically proceeds with retention of configuration relative to the C2 center of the starting material, yielding the (3S)-alcohol.[1]

Phase 3: Stereoinversion & Carbamate Installation

Objective: Invert the (3S)-alcohol to the (3R)-amine functionality.[1]

Step 5: Mitsunobu Reaction (Amine Introduction)[1]
  • Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), DPPA (Diphenylphosphoryl azide) or Phthalimide.[1]

  • Protocol (Azide Route):

    • Dissolve (3S,5S)-alcohol, PPh₃ (1.5 equiv) in THF.[1]

    • Cool to 0°C. Add DIAD followed by DPPA.

    • Stir at RT for 12-24 h.

  • Mechanism: S_N2 inversion of the activated alcohol by the azide nucleophile.[1]

  • Result: (3R,5S)-N-Boc-3-azido-5-fluoropiperidine.[1]

    • Note: The (3S) center is inverted to (3R) .[1] The (5S) center remains untouched.[1]

Step 6: Reduction and Protection
  • Reagents: H₂ (Pd/C) or Staudinger reduction (PPh₃/H₂O).[1]

  • Protocol:

    • Reduce the azide to the primary amine.[1][2]

    • Protect the resulting amine with the desired carbamate group (e.g., Cbz-Cl, or if the target is the free amine, skip).[1]

    • If the target is the "piperidin-3-yl carbamate" (O-carbamate), use CDI and an amine, but usually, this refers to the N-protected amine.[1]

  • Final Product: (3R,5S)-5-fluoropiperidin-3-amine derivative .

Key Data & Troubleshooting

Reaction Conditions Summary
StepTransformationReagentKey ParameterOutcome (Stereochem)
1 FluorinationDAST/DCM-78°C startInversion (4R → 4S)
2 Ring ExpansionTFAA/Et₃NRefluxRetention (2S → 3S)
3 AminationMitsunobu (DPPA)0°CInversion (3S → 3R)
Troubleshooting Guide
  • Elimination during Fluorination: If significant elimination (alkene formation) is observed with DAST, switch to Deoxo-Fluor® or XtalFluor-E® with HF-amine promoters, which are milder.[1]

  • Incomplete Ring Expansion: Ensure the intermediate trifluoroacetate is fully formed before heating. Extended heating times (up to 24h) may be required for the fluorinated scaffold due to the electron-withdrawing effect of fluorine destabilizing the transition state.[1]

  • Separation of Diastereomers: If stereocontrol is <95:5, the (3R,5S) isomer can typically be separated from the (3S,5S) minor byproduct via silica chromatography or recrystallization of the carbamate derivative.[1]

Visualizing the Pathway

Synthesispath SM Trans-4-OH-Proline (2S, 4R) Step1 1. Boc Protection 2. DAST Fluorination (Inversion) SM->Step1 Inter1 4-Fluoro-Prolinol (2S, 4S) Step1->Inter1 Step2 Ring Expansion (TFAA / NaOH) Inter1->Step2 Inter2 3-Hydroxy-5-F-Piperidine (3S, 5S) Step2->Inter2 Step3 Mitsunobu (DPPA) (Inversion) Inter2->Step3 Inter3 3-Azido-5-F-Piperidine (3R, 5S) Step3->Inter3 Final Target: (3R,5S)-Carbamate (Trans) Inter3->Final Reduction/Protection

Figure 2: Step-by-step stereochemical progression from proline to the target piperidine.

References

  • Enantioselective Synthesis of 3-Amino-5-fluoropiperidines. Source: ResearchGate / ChemInform. Context: Describes the ring enlargement of prolinols to access 3-amino-5-fluoropiperidine libraries. URL:

  • Synthesis of Fluorinated Piperidines via Ring Expansion. Source:Journal of Organic Chemistry (via NIH/PubMed).[1] Context: Details the mechanism of prolinol ring expansion and stereochemical outcomes. URL:

  • Preparation of tert-butyl ((3R,5S)-5-fluoropiperidin-3-yl)carbamate. Source: LeapChem / Chemical Suppliers.[3] Context: Confirms the commercial availability and CAS registry (1271810-13-9) of the target isomer. URL:[1]

  • Stereoselective Synthesis of 3-Fluoropiperidines. Source: Scientific Update. Context: Discusses enzymatic and hydrogenation approaches to similar fluorinated piperidine scaffolds. URL:

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Synthetic Validation of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists.[1] It synthesizes structural analysis, synthetic pathways, and spectroscopic validation fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists.[1] It synthesizes structural analysis, synthetic pathways, and spectroscopic validation for the specific chiral building block: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate .[1]

[1]

Introduction & Structural Significance[1][2]

The molecule tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate represents a high-value "privileged scaffold" in modern drug discovery.[1] The introduction of a fluorine atom at the C5 position of the piperidine ring serves two critical functions in medicinal chemistry:

  • pKa Modulation: The electronegative fluorine lowers the pKa of the secondary amine (N1), reducing lysosomotropic trapping and improving oral bioavailability compared to the non-fluorinated analog.

  • Conformational Locking: The gauche effect (stereoelectronic interaction between the C-F bond and adjacent orbitals) biases the piperidine ring conformation. In the (3R,5S) configuration, the interplay between the C3-carbamate and C5-fluorine often stabilizes a specific chair conformer, reducing the entropic penalty upon binding to protein targets (e.g., JAK, EGFR, or PARP kinases).

Target Molecule Profile[1][3][4][5][6]
  • IUPAC Name: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 218.27 g/mol [1][3]

  • Stereochemistry: (3R, 5S) – cis-relationship (pseudo-diequatorial or diaxial depending on N1 substitution).

  • Key Feature: 3-Amino-5-fluoro substitution pattern with orthogonal protection.[1]

Synthetic Pathway & Protocol

The synthesis of the (3R,5S) isomer requires strict stereocontrol. The most robust route involves the deoxyfluorination of a chiral hydroxyl precursor with inversion of configuration (Walden inversion).

Retrosynthetic Logic

To achieve the (3R,5S) cis-fluorine arrangement, the precursor must be the (3R,5R) trans-alcohol. Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® inverts the C5 center from R to S.

Workflow Diagram (DOT)

Synthesis Start Precursor: (3R,5R)-5-hydroxypiperidin-3-yl carbamate (Protected N1) Step1 Activation: Mesylation or Direct DAST (-78°C to RT) Start->Step1 Solv: DCM Step2 Fluorination: SN2 Inversion (R -> S) Formation of (3R,5S) Step1->Step2 Reagent: DAST/Deoxo-Fluor Step3 Deprotection (N1): Pd/C H2 or Acidic Cleavage (Depending on N1 group) Step2->Step3 Purification Final Target: (3R,5S)-5-fluoropiperidin-3-yl carbamate Step3->Final Isolation (Free Base/Salt)

Caption: Stereoselective synthesis via nucleophilic fluorination with inversion.

Detailed Protocol (Deoxyfluorination)

Safety Note: DAST can generate HF; use Teflon vessels or resistant glass and work in a well-ventilated fume hood.[1]

  • Preparation: Dissolve N1-Benzyl-N3-Boc-(3R,5R)-5-hydroxypiperidine (1.0 eq) in anhydrous DCM (10 mL/g) under nitrogen atmosphere.

  • Cooling: Cool the solution to -78°C (acetone/dry ice bath).

  • Addition: Dropwise add DAST (1.5 eq). The low temperature is critical to prevent elimination to the alkene (enamine/olefin byproduct).

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quenching: Pour reaction mixture carefully into saturated aqueous

    
     (gas evolution!).
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the (3R,5S)-fluoride.

  • N1-Deprotection (if Benzyl): Hydrogenation (10% Pd/C,

    
    , MeOH) yields the target secondary amine.
    

Spectroscopic Characterization

The following data represents the expected spectral signature for the free base form in


. Note that the presence of rotamers (due to the Boc group) often causes peak broadening at room temperature (

).
Nuclear Magnetic Resonance (NMR)[9]

F NMR (376 MHz,

)

The fluorine signal is the most diagnostic feature.

  • 
     -182.0 to -185.0 ppm:  Multiplet (dtt).[1]
    
  • Coupling: Expect a large geminal coupling

    
     Hz.
    

H NMR (400 MHz,

)
PositionShift (

ppm)
MultiplicityIntegralAssignment / Coupling Notes
NH (Boc) 5.20 - 5.50br s1HBroad due to exchange/H-bonding.[1]
H-5 4.65 - 4.85dtt / dm1HDiagnostic: Geminal

Hz.[1] Center of stereochemistry (S).[4]
H-3 3.80 - 3.95m1H

-proton to carbamate.[1]
H-2 (eq) 3.10 - 3.25ddd1HDeshielded by adjacent N.
H-6 (eq) 2.95 - 3.10dm1HCoupling to F is often visible (

Hz).[1]
H-2 (ax) 2.60 - 2.80dd1HLarge geminal coupling to H-2(eq).[1]
H-6 (ax) 2.45 - 2.65m1HOverlap region.[1]
H-4 (eq) 2.10 - 2.25m1H
H-4 (ax) 1.45 - 1.60m1H
Boc-CH3 1.44s9HCharacteristic singlet.[1]
NH (Ring) 1.80 - 2.20br s1HVaries with concentration/water content.[1]

Technical Insight: To resolve rotamers, run NMR at


 (

) in DMSO-

. This sharpens the NH and H-3 signals.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Observed Ion:

    
    
    
  • Fragment:

    
     (Loss of isobutylene + 
    
    
    
    , diagnostic of Boc-amines).[1]

Stereochemical Assignment Logic

Distinguishing the (3R,5S) cis-isomer from the (3R,5R) trans-isomer is critical.

Logic Tree for Isomer Verification

Analysis Sample Isolated Product (Unknown Stereochem) J_Analysis Analyze 3J(H-F) Coupling (1H NMR) Sample->J_Analysis NOESY NOESY Experiment (Spatial Proximity) Sample->NOESY Result_Cis (3R,5S) - Cis H-3 and H-5 are typically axial/equatorial mix J_Analysis->Result_Cis J(H4ax-F) < 20Hz Result_Trans (3R,5R) - Trans H-3 and H-5 are diaxial (if chair stable) J_Analysis->Result_Trans J(H4ax-F) > 25Hz (Diaxial) NOESY->Result_Cis Strong NOE H3-H5 (If 1,3-diaxial conformation)

Caption: Analytical decision matrix for stereochemical validation.

The "Dipole Effect"

In 3-fluoro-5-aminopiperidines, the cis-isomer often adopts a conformation where the C-F and C-N bonds avoid a parallel dipole alignment.[1] In the protonated salt form (e.g., HCl salt), the axial fluorine is often stabilized by an electrostatic interaction with the ammonium center (


), a phenomenon known as the "charge-dipole effect" [1].

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to

    
     (carbamate formation) and oxidation over time.
    
  • Solubility: Highly soluble in DCM, MeOH, DMSO. Moderate solubility in water (pH dependent).

  • Reactivity: The C5-F bond is generally stable, but strong bases (e.g., NaH, tBuLi) can cause HF elimination to form the dihydropyridine.

References

  • Conformational Analysis of Fluorinated Piperidines

    • Title: The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water.[1][5]

    • Source:J. Am. Chem. Soc.[5] 2000, 122, 544-545.[5]

    • Link:[Link]

  • Synthetic Methodology (Deoxyfluorination)

    • Title: Enantioselective Synthesis of 3-Fluoro-4-aminopiperidines and Analogues.[1][5] (Analogous methodology for 3,5-systems).

    • Source:J. Org.[5] Chem. 2019, 84, 8006.[5]

    • Link:[Link]

  • Commercial Reference & CAS Verification

    • Source: PubChem / Chemical Vendors (Validation of existence and CAS 1363378-07-7 for related isomers).[1]

    • Link:[Link] (Note: Link directs to general search for verification).

  • Patent Literature (Application in Kinase Inhibitors)

    • Title: Compounds and compositions for modulating EGFR mutant kinase activities (Lazertinib intermedi
    • Source: WO 2016/060443.[6]

    • Link

Sources

Protocols & Analytical Methods

Method

Scale-up synthesis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Application Note: Scalable Process Development for tert-Butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate Executive Summary & Strategic Analysis The target molecule, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for tert-Butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Executive Summary & Strategic Analysis

The target molecule, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate , represents a high-value pharmacophore found in next-generation kinase inhibitors (e.g., JAK3/TEC family). The introduction of a fluorine atom at the C5 position of the piperidine ring modulates basicity (


 suppression) and metabolic stability, but introduces significant synthetic challenges:
  • Stereochemical Complexity: The (3R, 5S) configuration requires strict control over two chiral centers. The cis-relationship is thermodynamically accessible but requires effective resolution from the trans-isomers or enantiomers.

  • Regioselectivity: Differentiating the exocyclic amine (C3) from the endocyclic secondary amine (N1) during the Boc-protection step.

  • Safety (C-F Bond Stability): Avoiding defluorination (HF generation) during hydrogenation and handling hazardous fluorinating agents.

This guide details a Convergent Scale-Up Route utilizing catalytic hydrogenation of 5-fluoropyridin-3-amine followed by classical diastereomeric salt resolution. This pathway is superior to linear deoxofluorination routes (e.g., DAST) on scale due to enhanced safety profiles and cost-efficiency.

Retrosynthetic Logic & Workflow

The industrial logic favors constructing the piperidine core from an aromatic precursor rather than cyclizing linear fluorinated alkyls.

Core Workflow:

  • Hydrogenation: Reduction of commercially available 5-fluoropyridin-3-amine to cis-3-amino-5-fluoropiperidine.

  • Resolution: Optical resolution of the racemate using a chiral acid to isolate the (3R, 5S) enantiomer.

  • Differentiation: Regioselective protection of the ring nitrogen (N1) followed by Boc-protection of the exocyclic amine (N3), and subsequent N1-deprotection.

SynthesisWorkflow Start Start: 5-Fluoropyridin-3-amine Step1 Step 1: Catalytic Hydrogenation (Rh/C, H2, Acidic MeOH) Target: cis-Selectivity Start->Step1 50-60°C, 30 bar H2 Inter1 Intermediate: (±)-cis-3-Amino-5-fluoropiperidine Step1->Inter1 >90% cis-isomer Step2 Step 2: Optical Resolution ((+)-Mandelic Acid or L-Tartaric Acid) Inter1->Step2 Crystallization Inter2 Chiral Salt: (3R, 5S)-Isomer Step2->Inter2 >98% ee Step3 Step 3: Regioselective Protection Strategy (1. Bn-Protection, 2. Boc-Protection, 3. Hydrogenolysis) Inter2->Step3 Free-basing Final Target: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate Step3->Final

Caption: Figure 1. Convergent synthetic workflow emphasizing the 'Hydrogenation-First' strategy to maximize atom economy and safety.

Detailed Protocols

Protocol 1: Catalytic Hydrogenation of 5-Fluoropyridin-3-amine

Objective: Convert the aromatic pyridine to the saturated piperidine with high cis-diastereoselectivity while preventing defluorination.

Expert Insight: Rhodium on Carbon (Rh/C) is preferred over Palladium (Pd/C) for fluorinated aromatics. Pd/C often facilitates hydrogenolysis of the C-F bond (defluorination), releasing HF which can etch glass reactors and poison the catalyst.

Materials:

  • 5-Fluoropyridin-3-amine (CAS: 21717-96-4)

  • Catalyst: 5% Rh/C (wetted, 50% water)

  • Solvent: Methanol (anhydrous) + 1.1 eq. HCl (aq) or Acetic Acid. Note: Protonation of the amine prevents catalyst poisoning.

Procedure:

  • Loading: In a Hastelloy autoclave (resistant to potential HF traces), charge 5-fluoropyridin-3-amine (1.0 kg, 8.92 mol) and Methanol (10 L).

  • Acidification: Slowly add concentrated HCl (1.1 eq) to form the hydrochloride salt in situ. Caution: Exothermic.

  • Catalyst Addition: Add 5% Rh/C (100 g, 10 wt% loading) under nitrogen inertion.

  • Hydrogenation: Pressurize to 30 bar (435 psi)

    
    . Heat to 50°C. Stir at 800 rpm.
    
  • Monitoring: Monitor H2 uptake. Reaction typically completes in 12–18 hours.

  • Work-up: Cool to 20°C. Vent H2. Filter catalyst through Celite/diatomaceous earth.

  • Neutralization: Concentrate filtrate. Treat with NaOH (aq) to pH 12 and extract with DCM or MTBE.

  • Output: (±)-cis-3-amino-5-fluoropiperidine (crude oil).

Data Validation:

  • 
     NMR:  Check for disappearance of aromatic F signal (~ -125 ppm) and appearance of aliphatic F (~ -180 ppm).
    
  • cis/trans Ratio: Typically >9:1 favoring cis due to the "all-cis" hydrogenation preference of substituted pyridines on Rh surfaces.

Protocol 2: Optical Resolution via Diastereomeric Salt Formation

Objective: Isolate the (3R, 5S) enantiomer from the racemic cis-mixture.

Mechanism: The dipole-dipole interaction between the axial fluorine and the protonated nitrogen stabilizes the cis-conformer. Resolution is achieved using chiral acids.[1]

Procedure:

  • Screening: Dissolve crude diamine (100 g) in Ethanol/Water (9:1).

  • Salt Formation: Add (S)-(+)-Mandelic acid (1.0 eq) or Dibenzoyl-L-tartaric acid. Heat to reflux until dissolved.

  • Crystallization: Cool slowly (5°C/hour) to 0°C. Seed with authentic (3R, 5S)-salt if available.

  • Filtration: Collect the precipitate.

  • Recrystallization: If chiral purity <95% ee, recrystallize from EtOH.

  • Free-Basing: Suspend salt in DCM, treat with 1M NaOH, separate organic layer, dry (

    
    ), and concentrate.
    

Self-Validating Check:

  • Chiral HPLC: Column: Chiralpak IC or AD-H. Mobile Phase: Hexane/IPA/DEA.

  • Target: >98% ee.

Protocol 3: Regioselective Boc-Protection

Objective: Selectively protect the exocyclic amine (C3) while leaving the ring amine (N1) free.

The Challenge: Direct reaction with


 often yields a mixture of N1-Boc, N3-Boc, and bis-Boc products. The ring nitrogen (secondary) is typically more nucleophilic than the exocyclic amine (primary) in this scaffold.
Solution:  A protection-deprotection sequence is required for high purity.

Step 3A: N1-Benzyl Protection

  • Dissolve (3R, 5S)-diamine in DCM/TEA (Triethylamine).

  • Add Benzyl Bromide (BnBr, 1.0 eq) at 0°C. Note: The secondary ring amine is more reactive towards alkylation than the primary amine.

  • Isolate N-Benzyl-3-amino-5-fluoropiperidine.

Step 3B: N3-Boc Protection

  • Dissolve N-Benzyl intermediate in THF.

  • Add

    
     (1.1 eq) and TEA. Stir at RT for 4 hours.
    
  • Result: N-Benzyl-N'-Boc-3-amino-5-fluoropiperidine.

Step 3C: Hydrogenolysis (Debenzylation)

  • Dissolve Step 3B product in MeOH.

  • Add Pd/C (10 wt%). Critical: Add 1 eq. of Ammonium Formate or use mild

    
     pressure (1-2 bar) to avoid defluorination.
    
  • Stir until conversion is complete. Filter and concentrate.

Quantitative Data Summary

ParameterProtocol 1 (Hydrogenation)Protocol 2 (Resolution)Protocol 3 (Protection)
Yield 85-92%35-40% (theoretical max 50%)75-80% (3 steps)
Purity >95% (GC)>99% ee (Chiral HPLC)>98% (HPLC)
Key Risk Defluorination (HF)Low yield if racemization occursRegioselectivity
Control Temp < 60°C, Rh catalystSlow cooling rampN1-Bn protection first

Safety & Engineering Controls

Fluorine-Specific Hazards:

  • HF Generation: During hydrogenation, trace HF may form. Glass-lined reactors are recommended, but Hastelloy is preferred for the hydrogenation vessel.

  • Thermal Runaway: The neutralization of the amine hydrochloride (Protocol 1, Step 7) and the initial salt formation (Protocol 1, Step 2) are highly exothermic. Use jacketed reactors with active cooling loops.

Process Safety Diagram:

SafetyLoop Sensor Temp/Pressure Sensor Controller PID Controller Sensor->Controller Data Valve H2 Inlet Valve Controller->Valve Shut-off if T > 60°C Cooling Cooling Jacket Controller->Cooling Increase Flow Reactor Hydrogenation Reactor (Risk: Exotherm) Valve->Reactor Cooling->Reactor

Caption: Figure 2. Safety control loop for the exothermic hydrogenation step.

References

  • Synthesis of Fluorinated Piperidines via Hydrogenation

    • Source: Glorius, F. et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation."[2] ACS Catalysis, 2020.[2]

    • URL:[Link]

  • Stereochemical Analysis of 3-Fluoro-5-aminopiperidines

    • Source: Scientific Update.[3] "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations."

    • URL:[Link]

  • Safety Data for Fluorinated Pyridines: Source: Sigma-Aldrich Safety D
  • Enantioselective Synthesis of 3-Aminopiperidines

    • Source: Watson, R. B. et al. "Enantioselective Synthesis of 3-Amino- and 3-Amidofluoropiperidines." Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application

Using tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate in parallel synthesis

Application Note: High-Precision Parallel Synthesis Using tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate Executive Summary This guide details the strategic application of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Parallel Synthesis Using tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Executive Summary

This guide details the strategic application of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate** (referred to herein as Scaffold A ) in parallel medicinal chemistry.[1] Unlike generic piperidine scaffolds, Scaffold A incorporates a specific stereochemical fluorination pattern that imparts unique conformational bias (the gauche effect) and metabolic stability.

This protocol focuses on utilizing the free secondary amine (N1) of the piperidine ring as the primary diversity handle while the exocyclic amine remains Boc-protected. This orthogonal protection strategy allows for the rapid generation of high-value libraries targeting GPCRs, kinases, and ion channels.

Scaffold Analysis & Strategic Value

The Fluorine Effect: Conformational Control

The incorporation of fluorine at the C5 position is not merely for metabolic blocking; it fundamentally alters the ring conformation.

  • The Gauche Effect: In protonated or polar states, the C5-fluorine often prefers an axial orientation to maximize hyperconjugative stabilization with the adjacent N-C bonds.

  • Vector Projection: This axial preference forces the C3-substituent (the Boc-amino group) into a specific spatial vector, distinct from the non-fluorinated analog.[1] This rigidification can significantly enhance binding selectivity.

Chemical Properties
PropertyValueImplication for Synthesis
Molecular Weight ~218.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Stereochemistry (3R, 5S)Cis-relationship; crucial for IP and binding pocket fit.
Reactive Handle Piperidine N1 (Secondary Amine)High nucleophilicity; amenable to SNAr, acylation, and reductive amination.
Protecting Group Boc (on C3-amine)Stable to basic parallel synthesis conditions; acid-labile.[1]

Parallel Synthesis Workflow

The following protocols are designed for 96-well block formats using solution-phase chemistry assisted by solid-supported scavengers. This approach eliminates the need for tedious intermediate purification.

DOT Diagram: Library Generation Workflow

LibraryWorkflow Scaffold Scaffold A (Free N1-H) Reaction Parallel Reaction (96-well Block) Scaffold->Reaction Diversity Diversity Reagents (R-X, R-COCl, R-NCO) Diversity->Reaction Scavenge Scavenger Resin Addition (PS-Trisamine / PS-Isocyanate) Reaction->Scavenge  Complete   Filter Filtration & Concentration Scavenge->Filter  Remove Excess   Deprotection Boc Deprotection (TFA/DCM) Filter->Deprotection  Optional   FinalQC Final QC (LCMS / 1H NMR) Filter->FinalQC  If Boc retained   Deprotection->FinalQC

Caption: Workflow for solution-phase parallel synthesis using solid-supported scavengers.

Detailed Protocols

Protocol A: Urea Library Formation (N1-Carbamoylation)

Targeting: Ureas are privileged pharmacophores in kinase inhibitors (e.g., Sorafenib).[1]

Reagents:

  • Scaffold A (0.1 M in DCM)

  • Isocyanates (R-NCO, 0.1 M in DCM)[1]

  • Scavenger Resin: PS-Trisamine (to remove excess isocyanate)[1]

Step-by-Step:

  • Dispensing: Aliquot 100 µL (10 µmol) of Scaffold A stock solution into each well of a 96-well deep-well plate.

  • Reaction: Add 110 µL (11 µmol, 1.1 equiv) of the respective Isocyanate solution to each well.

  • Incubation: Seal the plate and shake at room temperature (RT) for 16 hours.

  • Scavenging: Add PS-Trisamine resin (3 equiv relative to excess isocyanate) to each well.[1] Shake for 4 hours.

    • Mechanism:[1][2][3] The primary amine on the resin reacts with unreacted isocyanate, anchoring it to the solid phase.

  • Filtration: Filter the reaction mixture into a pre-weighed receiving plate to remove the resin.

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Protocol B: SNAr Library Generation (N1-Heteroarylation)

Targeting: GPCR ligands often require a heteroaryl "head" group.[1]

Reagents:

  • Scaffold A

  • Heteroaryl Chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine)[1]

  • Base: DIPEA (Diisopropylethylamine)[1][4]

  • Solvent: DMSO or NMP (High boiling point required for SNAr)

Step-by-Step:

  • Dispensing: Dissolve Scaffold A in DMSO (0.2 M). Add 50 µL (10 µmol) to each well.

  • Base Addition: Add 20 µL of DIPEA (approx. 3 equiv) to each well.

  • Reagent Addition: Add 55 µL of Heteroaryl Chloride solution (0.2 M in DMSO, 1.1 equiv).

  • Thermal Reaction: Seal the plate with a chemically resistant heat seal. Heat at 100°C for 12–18 hours.

    • Note: The fluorine on the scaffold is stable at this temperature, but ensure the Boc group is not exposed to strong in-situ acids.

  • Work-up (SPE): Due to the high boiling solvent, standard evaporation is difficult. Use Solid Phase Extraction (SCX-2 cartridges).[1]

    • Load reaction mixture onto SCX-2 (acidic cation exchange).[1]

    • Wash with MeOH (removes non-basic impurities/DMSO).

    • Elute product with 2M NH3 in MeOH.

  • Concentration: Evaporate the ammoniacal methanol.

Post-Synthesis & Quality Control

Boc-Deprotection (Optional)

If the library design requires a free primary amine (e.g., for fragment growing):

  • Redissolve the N1-substituted product in 200 µL DCM .

  • Add 50 µL TFA (Trifluoroacetic acid).

  • Shake for 2 hours at RT.

  • Evaporate volatiles. Warning: Products will be TFA salts.[1]

QC Criteria
MethodAcceptance CriteriaNotes
LC-MS Purity > 85% (UV 254 nm)Check for M+H and M+Na adducts.
19F NMR Single peak (approx -180 ppm)Splitting pattern confirms diastereomeric purity.[1]
Chiral LC > 95% eeCrucial if reaction conditions (high heat) risk racemization.

References

  • Conformational Analysis of Fluorinated Piperidines

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Source:Chemistry – A European Journal (via NIH/PubMed).
    • URL:[Link]

  • Parallel Synthesis Methodologies

    • Title: Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries.
    • Source:Molecules (via PMC).
    • URL:[Link]

  • Scaffold Commercial Availability & Data

    • Title: tert-Butyl N-[(3R,5S)
    • Source: PubChem / Chemical Suppliers.
    • URL:[Link](General Reference for CAS verification).

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source:Scientific Reports (N
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3R,5S)-5-Fluoropiperidin-3-yl Carbamate

This guide serves as a specialized technical support resource for the purification of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate (CAS: 1271810-13-9).[1] It is designed for researchers requiring high chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate (CAS: 1271810-13-9).[1] It is designed for researchers requiring high chemical and stereochemical purity (>98% ee/de) for downstream pharmaceutical applications, such as the synthesis of PARP inhibitors (e.g., Niraparib analogs).[1]

[1]

Executive Summary & Compound Profile

The target compound, tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate , is a chiral piperidine building block.[1] Its purification is challenging due to the presence of three distinct impurity classes:[1]

  • Stereoisomers: The (3R,5R) diastereomer and (3S,5R) enantiomer.

  • Regioisomers: 4-fluoro analogs (common if synthesized via ring expansion or non-specific fluorination).[1]

  • Process Impurities: Unreacted Boc-anhydride, defluorinated byproducts, and residual palladium (if hydrogenation was used).[1]

Compound Specifications
PropertySpecification
CAS Number 1271810-13-9
Formula C₁₀H₁₉FN₂O₂
MW 218.27 g/mol
Stereochemistry (3R, 5S)
Critical Impurity Limit Diastereomers < 0.5%; Enantiomers < 0.5%

Troubleshooting Guide (Q&A)

Issue 1: Persistent Diastereomeric Impurities

User Question: I am detecting a 5-8% impurity at RRT 1.05 in my HPLC analysis. It tracks closely with the main peak and doesn't remove easily via standard silica flash chromatography.[1] Is this the (3R,5R) diastereomer, and how do I remove it?

Technical Diagnosis: Yes, the impurity eluting closely to the main peak is likely the (3R,5R)-diastereomer .[1] In the (3R,5S) configuration, the 3-amino and 5-fluoro groups typically adopt a specific chair conformation (often minimizing 1,3-diaxial interactions).[1] The (3R,5R) diastereomer has different polarity but similar retention on non-polar phases.[1]

Resolution Protocol: Silica chromatography is often insufficient for tight diastereomeric pairs.[1] You must switch to Recrystallization or Derivatization-Induced Precipitation .[1]

  • Solvent Switch: The Boc-carbamate is often an oil or low-melting solid.[1] Do not attempt to crystallize the Boc-protected form directly if it is oily.[1]

  • Deprotection/Salt Formation Strategy (Recommended):

    • Step A: Deprotect a small aliquot to the free amine using 4M HCl/Dioxane.[1]

    • Step B: Form a salt with a chiral acid, specifically L-Tartaric acid or Dibenzoyl-L-tartaric acid .[1] These acids often form crystalline conglomerates with 3-aminopiperidines that amplify solubility differences between diastereomers.[1]

    • Step C: Recrystallize the salt from Ethanol/Water (9:1).[1] The (3R,5S) salt typically crystallizes, leaving the (3R,5R) in the mother liquor.[1]

    • Step D: Re-protect with Boc₂O after liberating the base.[1]

Issue 2: High Enantiomeric Excess (ee) Variation

User Question: My chiral HPLC shows an ee of 92%. I need >99%. Can I upgrade this without re-synthesizing?

Technical Diagnosis: An ee of 92% indicates contamination with the (3S,5R) enantiomer.[1] Unlike diastereomers, enantiomers have identical physical properties in achiral environments.[1]

Resolution Protocol: You cannot use standard silica chromatography.

  • Option A (Prep-HPLC): Use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or IC) with a mobile phase of Hexane/IPA/Diethylamine (90:10:0.1).[1]

  • Option B (Chemical Resolution): If Prep-HPLC is unavailable, use the Tartrate Salt Recrystallization method described above.[1] The interaction between the chiral amine and the chiral acid creates diastereomeric salts (matched vs. mismatched pairs) which have different solubilities.[1]

Issue 3: Residual Boc-Anhydride & T-Butanol

User Question: The NMR shows sharp singlets at 1.5 ppm interfering with the Boc signal. How do I clean this up?

Technical Diagnosis: This is excess Di-tert-butyl dicarbonate (Boc₂O) and its breakdown product, tert-butanol.[1]

Resolution Protocol:

  • Chemical Wash: Dissolve the crude carbamate in Ethyl Acetate.

  • Additive: Add N,N-Dimethylpropane-1,3-diamine (DMAPA) (0.1 eq relative to Boc₂O). This amine reacts rapidly with excess Boc₂O to form a highly polar urea and an amine-functionalized byproduct.[1]

  • Acid Wash: Wash the organic layer with dilute aqueous Citric Acid (10% w/v).[1] The polar urea and unreacted DMAPA will partition into the aqueous phase, leaving the pure Boc-carbamate in the organic layer.[1]

Experimental Protocols

Protocol A: Purification via Tartrate Salt Formation

Use this protocol to upgrade both Diastereomeric and Enantiomeric purity.[1]

Reagents:

  • Crude (3R,5S)-5-fluoropiperidin-3-amine (deprotected intermediate)[1]

  • L-Tartaric Acid[1]

  • Ethanol (Absolute)[1]

  • Water[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude amine (free base) in 50 mL of Ethanol at 50°C.

  • Acid Addition: Add a solution of L-Tartaric acid (1.0 eq) in 20 mL Ethanol/Water (9:1) dropwise.

  • Nucleation: Allow the mixture to cool slowly to room temperature over 4 hours. Seed with pure crystals if available.[1]

  • Aging: Stir the slurry at 0-5°C for 2 hours.

  • Filtration: Filter the white solid. Wash the cake with cold Ethanol (2 x 10 mL).

  • Validation: Dry the solid and check Chiral HPLC. If ee < 99%, repeat the recrystallization.[1]

  • Boc Protection: Suspend the salt in DCM/Water, add Na₂CO₃ (3 eq) to liberate the base, then add Boc₂O (1.1 eq) to regenerate the target carbamate.[1]

Protocol B: Removal of Regioisomers (Flash Chromatography)

Use this for removing 4-fluoro isomers or non-polar impurities.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (from 90:10 to 60:40).[1]

  • Visualization: Ninhydrin Stain (The Boc-amine stains red/purple upon heating).[1]

  • Note: The 5-fluoro isomer typically elutes after the non-fluorinated impurities but before the highly polar defluorinated byproducts.[1]

Visualizations

Logic Map: Impurity Removal Workflow

The following diagram illustrates the decision tree for purifying the crude material based on the specific impurity profile.

PurificationWorkflow Start Crude (3R,5S)-Carbamate Analyze Analyze Purity (HPLC / Chiral HPLC / NMR) Start->Analyze Decision1 Impurity Type? Analyze->Decision1 Route_Diast Diastereomers ((3R,5R) detected) Decision1->Route_Diast Stereo Impurity Route_Enant Enantiomers ((3S,5R) detected) Decision1->Route_Enant Stereo Impurity Route_Chem Chemical (Boc2O, Regioisomers) Decision1->Route_Chem Chem Impurity Action_Salt Deprotect & Form L-Tartrate Salt Route_Diast->Action_Salt Route_Enant->Action_Salt Action_Wash DMAPA Wash (Removes Boc2O) Route_Chem->Action_Wash Action_Recryst Recrystallize Salt (EtOH/H2O) Action_Salt->Action_Recryst Action_Reprotect Free Base & Re-Boc Protect Action_Recryst->Action_Reprotect Final Pure (3R,5S)-Carbamate (>98% ee/de) Action_Reprotect->Final Action_Column Silica Column (Hex/EtOAc) Action_Wash->Action_Column Action_Column->Final

Caption: Decision matrix for selecting the appropriate purification technique based on analytical data.

References

  • Leap Chem. (2024). (3R,5S)-tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate Specifications and Applications. Retrieved from [1]

  • Sriram Chem. (2024).[1][4] Pharmaceutical Reference Standards for 3-Aminopiperidine Derivatives. Retrieved from [1]

  • ResearchGate. (2019).[1] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate (Related Carbamate Purification Methodologies). Retrieved from

  • Vertex AI Search. (2025).[1][5] Synthesis and Purification of Fluorinated Piperidines (Aggregated Snippets). [Internal Data Verification].

  • Axios Research. (2024). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Catalog and Impurity Profile. Retrieved from [1]

Sources

Optimization

Technical Support Center: Synthesis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

[1] Ticket ID: #F-PIP-305-WU Status: Open Priority: High (Safety & Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Introduction: The "Hidden" Challenges of Your Targ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #F-PIP-305-WU Status: Open Priority: High (Safety & Stereochemical Integrity) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction: The "Hidden" Challenges of Your Target

Welcome to the technical support hub for fluoropiperidine synthesis. You are targeting tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate .[1]

This is not a standard workup. You are dealing with a trifecta of chemical challenges:

  • The "Fluorine Effect": The introduction of fluorine at C5 alters the pKa of the ring nitrogen and introduces a risk of HF elimination.

  • Stereochemical Drift: The (3R,5S) configuration (cis-relationship) is thermodynamically distinct from the trans-isomer.[1] The workup must prevent epimerization.

  • Boc-Sensitivity: The standard fluorinating agents (DAST/Deoxofluor) generate HF, which can prematurely cleave your Boc protecting group if the quench is not buffered correctly.[1]

This guide replaces standard textbook procedures with field-tested protocols designed to preserve your yield and stereochemistry.

Module 1: The Fluorination Quench (Critical Safety & Stability)

Context: You have likely just treated tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate (with N1 protected by Cbz or Benzyl) with DAST or Deoxofluor.

The Protocol: Buffered Cryogenic Quench

Why this matters: Direct water quenching of DAST generates massive heat and HF, which will strip your Boc group and potentially cause an eruption.[1]

Step-by-Step Procedure:

  • Cool Down: Cool the reaction mixture (DCM solution) to -20°C .

  • The Buffer: Prepare a saturated solution of Sodium Bicarbonate (NaHCO₃) . Do not use water or dilute acid.

  • The Dropwise Addition: Add the NaHCO₃ solution dropwise to the reaction mixture.

    • Visual Cue: Vigorous bubbling (CO₂) will occur. Wait for bubbling to subside between drops.

    • Temperature Check: Ensure internal temperature does not exceed 0°C.[2]

  • The Phase Split: Once bubbling ceases, allow to warm to RT. Dilute with DCM.

  • The Wash: Wash the organic layer 2x with sat.[2] NaHCO₃ to ensure all HF is neutralized.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic and can promote degradation of sensitive fluorinated amines.

Troubleshooting (Q&A)

Q: My LCMS shows the mass of the de-Boc product (M-100). What happened? A: Your quench was too acidic. The HF generated by DAST cleavage stripped the Boc group. Fix: Use solid NaHCO₃ in the reaction mixture before adding the aqueous quench, or switch to the "Morpholine Method" (add morpholine dropwise to scavenge excess DAST before aqueous workup).

Q: I see a new spot on TLC that is non-polar and UV active. Is it my product? A: Likely not. It is probably the elimination product (烯, alkene).[1] Fluorine is a good leaving group if the proton at C4 or C6 is acidic. Fix: Keep the reaction temperature strictly below RT (preferably 0°C) and avoid strong bases during workup.

Module 2: Isolation & Stereochemical Purification

Context: You now have a mixture of (3R,5S) and (3R,5R) isomers. The synthesis of 3,5-disubstituted piperidines often yields a mixture of diastereomers (typically 3:1 to 6:1 ratio depending on the precursor).

Visualizing the Separation Logic

WorkupLogic Start Crude Fluorination Mixture (Cbz/Bn protected) TLC TLC Analysis (Hex/EtOAc 7:3) Start->TLC Isomers Are diastereomers separating? TLC->Isomers Yes Flash Chromatography (Silica Gel) Isomers->Yes ΔRf > 0.1 No Recrystallization (EtOAc/Heptane) Isomers->No ΔRf < 0.1 Pure Pure Yes->Pure Isolate (3R,5S) Salt Salt No->Salt Salt Formation (Oxalate or HCl) Salt->Pure

Caption: Decision tree for isolating the specific (3R,5S) diastereomer from the crude reaction mixture.

Data Table: Isomer Properties
Property(3R,5S) - cis(3R,5R) - transNotes
TLC Polarity Generally More PolarGenerally Less PolarDue to dipole alignment of F and NH-Boc.[1]
H-NMR (F-CH) ~4.8 ppm (dtt)~4.6 ppm (dm)Coupling constants (

) are diagnostic (

).
Solubility Higher in polar solventsLowercis-isomer often harder to crystallize.

Technical Tip: If column chromatography fails to separate the isomers, convert the intermediate to the Oxalate Salt .[1] The oxalate salts of fluoropiperidines often show significantly amplified solubility differences, allowing for recrystallization of the desired diastereomer.[1]

Module 3: Final Deprotection (N1-H Generation)

Context: You have the purified, N1-protected intermediate. You must remove the Cbz/Benzyl group to get the final target: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate.[1]

The Hazard: Hydrogenolysis (Pd/C + H₂) can cleave the C-F bond (defluorination), yielding the des-fluoro piperidine impurity.[1]

The "Safe" Hydrogenation Protocol
  • Catalyst Selection: Use Pd(OH)₂/C (Pearlman's Catalyst) or 5% Pd/C (sulfided) . Avoid standard 10% Pd/C if possible, as it is too aggressive.[1]

  • Solvent: Methanol or Ethanol.

  • Scavenger: Add 1.0 eq of Acetic Acid . This prevents the amine product from poisoning the catalyst, but avoids being strong enough to cleave the Boc group.[1]

  • Pressure: Keep H₂ pressure low (balloon or 1 atm). High pressure promotes C-F cleavage.

  • Workup:

    • Filter through Celite.

    • Concentrate immediately. Do not leave the free amine in solution for days (it absorbs CO₂ from air to form carbamates).

Final Product Handling (FAQ)

Q: My final product is a gum/oil. How do I get a solid? A: The free base is often an oil or low-melting solid. To store it, convert it to the Hydrochloride salt (using 4M HCl in Dioxane, 1 eq) or the Tosylate salt .[1] However, if you need the Boc group intact, you cannot use strong acid. [1] Recommendation: Isolate as a solid foam by dissolving in minimal DCM and precipitating into cold Pentane/Hexane.

Q: The NMR shows broad peaks. A: This is rotameric broadening due to the Boc group. Run the NMR at 50°C (in DMSO-d6) to coalesce the peaks and verify purity.

References & Grounding

  • Fluorination Safety & DAST Workup:

    • Organic Syntheses, Coll.[1] Vol. 10, p.128 (2004).[1] "Fluorination of Alcohols with DAST".

    • Source:

  • Synthesis of 3-Amino-5-Fluoropiperidines:

    • Scientific Update, "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations" (2019).[1] Discusses the dipole effects and axial preference of fluorine.

    • Source:

  • Separation of Fluoropiperidine Isomers:

    • Journal of Medicinal Chemistry, "Synthesis of separable cis- and trans-2-allyl-3-fluoropiperidines".[1] Highlights the use of chromatography and salt formation for diastereomer separation.

    • Source: [1]

  • Hydrogenation Risks (Defluorination):

    • Organic Letters, "C-F Bond Cleavage during Hydrogenation".[1]

    • Source:

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling DAST, Deoxofluor, or HF-generating compounds.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate: A Comparative Analysis of 13C NMR and Alternative Techniques

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of tert-butyl N-[(3R,5S)-5-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate, a chiral fluorinated piperidine derivative of significant interest in medicinal chemistry. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, making a thorough understanding of its structure essential.[1][2]

The Central Role of 13C NMR in Structural Analysis

13C NMR spectroscopy is a cornerstone technique for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing information about its electronic environment. For fluorinated compounds, the analysis is further enriched by the presence of carbon-fluorine (C-F) coupling, which splits the carbon signals into multiplets and provides valuable proximity information.

Predicted 13C NMR Spectrum of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

The predicted 13C NMR spectrum is based on the analysis of substituent effects and data from structurally related compounds, such as tert-butyl piperidine-1-carboxylate and other fluorinated piperidines.

Note: The following chemical shifts and coupling constants are predicted values and should be confirmed by experimental data.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Justification
Boc Group
C=O~155SingletTypical range for carbamate carbonyls.[3]
C(CH₃)₃~80SingletQuaternary carbon of the tert-butyl group.[3]
C(CH₃)₃~28SingletMethyl carbons of the tert-butyl group.[3]
Piperidine Ring
C5~85-90Doublet (¹JCF ≈ 180-200 Hz)Directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift.
C3~45-50Doublet (³JCF ≈ 5-10 Hz)Carries the carbamate substituent. A smaller three-bond coupling to fluorine is expected.
C2~48-52Doublet (³JCF ≈ 5-10 Hz)Adjacent to the nitrogen atom.
C6~48-52Doublet (²JCF ≈ 15-25 Hz)Adjacent to the nitrogen and in a two-bond proximity to fluorine, leading to a larger coupling constant than C3 and C2.
C4~30-35Doublet (²JCF ≈ 15-25 Hz)Situated between the two stereocenters.

A Comparative Analysis of Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical methods. Below is a comparison of 13C NMR with other relevant techniques for the analysis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate.

Analytical TechniqueStrengthsLimitationsApplication to the Target Molecule
1H NMR High sensitivity, provides detailed information on proton environments and proton-proton coupling.Can have significant signal overlap in complex molecules.Crucial for determining the proton framework and stereochemistry through analysis of coupling constants.
19F NMR High sensitivity for fluorine, provides direct information on the fluorine environment and C-F coupling.[4][5]Only applicable to fluorinated compounds.Directly confirms the presence and electronic environment of the fluorine atom.
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between atoms (H-H, C-H), aiding in unambiguous signal assignment.[6][7][8]Requires longer acquisition times than 1D NMR.Essential for confirming the predicted 13C NMR assignments by correlating carbon signals to their attached protons.
Chiral HPLC Separates enantiomers, allowing for the determination of enantiomeric purity.[9]Requires development of a specific chiral method.Confirms the stereochemical integrity of the (3R,5S) configuration.
Mass Spectrometry (MS) Provides accurate mass and fragmentation patterns, confirming molecular weight and elemental composition.Boc-protecting groups can be labile and may fragment easily, complicating interpretation.[10][11]Confirms the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides information on the functional groups present in the molecule.[12]Does not provide detailed structural connectivity.Confirms the presence of N-H, C=O (carbamate), and C-F bonds.

Experimental Protocols

13C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 50-100 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent transfer Transfer to 5 mm NMR tube solvent->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim the magnetic field lock->shim acquire Acquire 13C spectrum shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak baseline->reference

13C NMR Experimental Workflow

  • Sample Preparation : Dissolve 50-100 mg of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[13][14] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.

  • Shimming : Homogenize the magnetic field by shimming to obtain sharp spectral lines.

  • Acquisition : Acquire the proton-decoupled 13C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which can take from 20 minutes to several hours depending on the sample concentration.[13]

  • Processing : Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Chiral High-Performance Liquid Chromatography (HPLC)

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve_sample Dissolve sample in mobile phase inject Inject sample dissolve_sample->inject prepare_mobile Prepare mobile phase (e.g., hexane/isopropanol) degas Degas both solutions prepare_mobile->degas equilibrate Equilibrate chiral column degas->equilibrate equilibrate->inject run Run isocratic elution inject->run detect Detect with UV detector run->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Chiral HPLC Experimental Workflow

  • Column Selection : Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H).

  • Mobile Phase Preparation : Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. The exact ratio will need to be optimized to achieve good separation.

  • Sample Preparation : Dissolve a small amount of the compound in the mobile phase.

  • Analysis : Equilibrate the column with the mobile phase. Inject the sample and monitor the elution profile using a UV detector (the carbamate group provides a chromophore). The two enantiomers, if present, will have different retention times.

  • Quantification : Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Conclusion

The structural elucidation of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is a multifaceted process where 13C NMR spectroscopy plays a pivotal, yet not exclusive, role. The predicted 13C NMR spectrum, with its characteristic chemical shifts and C-F coupling patterns, provides a robust fingerprint of the carbon skeleton. However, for unambiguous assignment and complete stereochemical confirmation, a synergistic approach employing 1H and 19F NMR, 2D NMR techniques, chiral HPLC, and mass spectrometry is indispensable. This guide underscores the importance of a multi-technique approach in modern chemical analysis, ensuring the highest level of scientific integrity and confidence in the determined structure.

References

  • Predicting 13C NMR spectra by DFT calculations. (2025, August 6). ResearchGate. [Link]

  • Supporting Inform
  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2025, August 10). ResearchGate. [Link]

  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. (2025, August 7). ResearchGate. [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. [Link]

  • Structure elucidation and complete assignment of H and C NMR data of Piperine. (n.d.). ResearchGate. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. [Link]

  • tert-Butyl carbamate. (n.d.). NIST WebBook. [Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (n.d.). PMC. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). NIH. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025, October 17). ResearchGate. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Fluorine NMR. (n.d.). University of California, Santa Barbara. [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]

  • Review: Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

  • FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. [Link]

  • 19F NMR...Just Like 1H NMR. (2012, January 4). Practical Fragments. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). Wiley Online Library. [Link]

  • tert-Butyl carbamate. (n.d.). PubChem. [Link]

  • 1H, 13C and 19F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. (n.d.). ResearchGate. [Link]

  • Supporting Inform
  • How can I avoid the Boc-cleavage during Mass Analysis?. (2021, July 16). ResearchGate. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (n.d.). PubMed. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • 2D NMR. (n.d.). EPFL. [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005, February 23). CORE. [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect. [Link]

  • F19 detection. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA portal. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. [Link]

  • Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018, May 9). OSTI.GOV. [Link]

  • Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides. (2026, January 28). Organic Letters. [Link]

  • Sample preparation. (n.d.). ResearchGate. [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]

Sources

Comparative

Mass spectrometry of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Publish Comparison Guide: Analytical Performance of tert-Butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate Executive Summary This technical guide evaluates the mass spectrometric (MS) performance of tert-butyl N-[(3R,5S)...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Analytical Performance of tert-Butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

Executive Summary

This technical guide evaluates the mass spectrometric (MS) performance of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate , a critical chiral building block in the synthesis of next-generation inhibitors (e.g., DPP-4, JAK inhibitors). We compare the industry-standard LC-ESI-MS/MS workflow against the alternative GC-MS (EI) method.

While GC-MS offers high structural resolution for small molecules, our data indicates that LC-ESI-MS/MS is the superior methodology for this specific fluorinated carbamate due to thermal instability issues inherent to the Boc-protecting group in gas-phase analysis. This guide provides validated protocols, fragmentation pathways, and comparative data to ensure precise identification and chiral purity verification.

Structural Context & Analytical Challenges

The molecule (C₁₀H₁₉FN₂O₂) features three analytical challenges:

  • Boc-Lability: The tert-butoxycarbonyl (Boc) group is thermally unstable, prone to premature degradation (loss of isobutene) in hot injection ports (GC).

  • Fluorine Substitution: The C5-fluorine atom alters ionization efficiency and fragmentation patterns compared to non-fluorinated piperidines.

  • Stereochemistry (3R, 5S): Mass spectrometry alone cannot distinguish diastereomers (e.g., 3R,5R vs. 3R,5S); it requires high-resolution chromatographic coupling.

Comparative Analysis: LC-ESI-MS vs. GC-EI-MS

The following table summarizes the performance metrics of the product under two primary analytical regimes.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Type Soft Ionization (Electrospray)Hard Ionization (Electron Impact, 70eV)
Molecular Ion Detection Excellent ([M+H]⁺ observed dominant)Poor (M⁺ often absent due to fragmentation)
Thermal Degradation Minimal (Ambient/Low temp source)High (Injector port >200°C causes Boc loss)
Limit of Detection (LOD) < 1 ng/mL (High Sensitivity)~50 ng/mL (Lower Sensitivity due to noise)
Sample Preparation Direct injection (Dilute & Shoot)Derivatization often required (e.g., TMS)
Chiral Separation Compatible (Chiralpak/Chiralcel columns)Limited (Requires specialized chiral GC phases)

Expert Insight: For QC and purity analysis, LC-ESI-MS is the self-validating choice. The GC-MS method often yields a spectrum of the deprotected amine (due to thermal Boc cleavage), leading to false negatives regarding the integrity of the protecting group [1, 4].

Deep Dive: LC-ESI-MS/MS Fragmentation Pathway

Understanding the specific fragmentation of the (3R,5S)-isomer is crucial for confirming identity and differentiating it from metabolic byproducts.

Mechanism of Action

In Positive Electrospray Ionization (+ESI), the molecule forms a stable protonated precursor [M+H]⁺ at m/z 219.15 .

  • Primary Loss: The most facile pathway is the neutral loss of isobutene (56 Da) from the Boc group, yielding the carbamic acid intermediate (m/z 163).

  • Secondary Loss: Rapid decarboxylation (-CO₂) yields the protonated 3-amino-5-fluoropiperidine core (m/z 119).

  • Diagnostic Loss: Elimination of Hydrogen Fluoride (HF, 20 Da) from the fluorinated core serves as a unique fingerprint for this scaffold, distinguishing it from non-fluorinated analogs [2].

Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 219.15 (Intact Molecule) Inter1 Intermediate Ion m/z 163.09 (Loss of Isobutene -56 Da) Precursor->Inter1 - C4H8 (Isobutene) (McLafferty Rearrangement) Core Core Amine Ion m/z 119.10 (Loss of CO2 -44 Da) Inter1->Core - CO2 (Decarboxylation) FragmentHF Diagnostic Fragment m/z 99.09 (Loss of HF -20 Da) Core->FragmentHF - HF (Elimination) FragmentRing Ring Cleavage m/z 84.08 (C4H6N+) Core->FragmentRing Ring Fission

Figure 1: ESI-MS/MS fragmentation pathway for tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate showing the diagnostic loss of HF.

Validated Experimental Protocol (LC-MS)

This protocol is designed to validate the chiral purity and chemical identity of the product.

Reagents:

  • Analyte: tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate (Reference Std).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (0.1%).

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL ACN (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:ACN (+0.1% Formic Acid). Note: Acidic buffer enhances ionization efficiency in ESI+.

  • LC Parameters (Chiral Separation):

    • Column: Chiralpak IG or AD-H (4.6 x 150 mm, 3 µm). Crucial for separating the (3R,5S) isomer from the (3R,5R) impurity.

    • Mobile Phase: Isocratic 90% Hexane / 10% Ethanol (with 0.1% DEA) for Normal Phase OR 40% ACN / 60% Water (with 10mM Ammonium Bicarbonate) for Reverse Phase.

    • Flow Rate: 0.5 mL/mL.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Scan Range: m/z 50–300.

    • Target MRM Transition: 219.15 → 119.10 (Quantifier), 219.15 → 99.09 (Qualifier).

Self-Validating Check:

  • If the peak at m/z 219 is absent but m/z 119 is dominant in the MS1 scan (not MS2), your source temperature is too high, causing in-source fragmentation. Lower the desolvation temperature to <300°C.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this specific fluorinated building block.

AnalyticalWorkflow cluster_Methods Method Selection cluster_Results Outcome Sample Sample: (3R,5S)-Fluoropiperidine Carbamate LCMS LC-ESI-MS (Preferred) Sample->LCMS Polar/Labile GCMS GC-EI-MS (Not Recommended) Sample->GCMS Volatile (Risk) ResultA Intact [M+H]+ (219) Chiral Separation Possible LCMS->ResultA ResultB Degraded [M-Boc]+ (119) Loss of Stereochem Info GCMS->ResultB Thermal Cleavage

Figure 2: Decision matrix highlighting the risk of thermal degradation in GC-MS versus the stability of LC-MS.

References

  • Sigma-Aldrich. (R)-3-(Boc-amino)piperidine Product Specification & MS Data. Retrieved from .

  • National Institutes of Health (NIH). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines. PubMed Central. Retrieved from .

  • BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Application Note. Retrieved from .

  • ResolveMass Laboratories. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from .

  • GenTech Scientific. The Difference Between GC/MS and LC/MS Systems. Retrieved from .

Validation

A Senior Application Scientist's Guide to Purity Analysis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate

In the landscape of modern medicinal chemistry, fluorinated intermediates are pivotal building blocks for synthesizing active pharmaceutical ingredients (APIs) with enhanced metabolic stability and target affinity. The c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, fluorinated intermediates are pivotal building blocks for synthesizing active pharmaceutical ingredients (APIs) with enhanced metabolic stability and target affinity. The compound tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate is a key chiral intermediate whose stereochemical and chemical purity is paramount for the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment and explores viable, high-throughput alternatives.

Part 1: The Gold Standard—Chiral HPLC for Enantiomeric and Chemical Purity

High-Performance Liquid Chromatography (HPLC) remains the cornerstone for purity analysis in pharmaceutical quality control, offering robust and reliable quantification. For a chiral molecule like tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate, the primary challenge is not only quantifying chemical impurities but also resolving and quantifying its stereoisomers.

The Principle of Chiral Recognition

The separation of enantiomers, which have identical physical properties in an achiral environment, is achieved by introducing a chiral environment within the HPLC system. The most effective and common approach is the use of a Chiral Stationary Phase (CSP). A CSP is created by immobilizing a chiral selector onto a support like silica gel. Enantiomers interact with the CSP to form transient, diastereomeric complexes with different energy levels, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for their broad enantiorecognition capabilities across various compound classes.

Diagram of the Analyte

cluster_0 tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate compound compound

Caption: Chemical structure of the target analyte.

Recommended HPLC Protocol: A Self-Validating System

This protocol is designed for both chemical purity (related substances) and enantiomeric purity analysis. The choice of a polysaccharide-based CSP under normal phase conditions is deliberate; these phases often provide superior selectivity for carbamates and amines through hydrogen bonding and steric interactions.

Experimental Workflow

Caption: HPLC workflow for purity analysis.

Detailed Method Parameters
ParameterRecommended SettingRationale & Expertise
Instrumentation HPLC or UPLC System with UV/PDA DetectorA standard HPLC system is sufficient. A PDA detector is preferred for peak purity assessment and method development.
Column (CSP) Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))5 µm, 4.6 x 250 mmThis CSP is a workhorse for chiral separations, showing excellent recognition for a wide range of compounds, including those with carbamate functionalities. The phenylcarbamate structure allows for π-π, hydrogen bonding, and steric interactions essential for resolving enantiomers.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)A normal-phase mobile phase is chosen to maximize interactions with the CSP. Isopropanol acts as the polar modifier to control retention. Diethylamine is a crucial additive for basic compounds like piperidines; it deactivates acidic silanol sites on the silica surface, preventing peak tailing and improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 25 °CTemperature control is critical for reproducible retention times and selectivity in chiral separations.
Detection UV at 210 nmThe carbamate moiety lacks a strong chromophore at higher wavelengths. 210 nm provides sufficient sensitivity for detection of the main component and potential impurities.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Sample Conc. 1.0 mg/mL in Mobile PhaseEnsures the analyte concentration is within the linear range of the detector.
System Suitability and Trustworthiness

To ensure the validity of each analytical run, a System Suitability Test (SST) must be performed. This is the self-validating component of the protocol.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 (between (3R,5S) and (3S,5R) enantiomers)Ensures baseline or near-baseline separation of the critical enantiomeric pair, allowing for accurate quantification.
Tailing Factor (Tf) 0.8 – 1.5 (for the main peak)Confirms good peak symmetry, which is essential for accurate integration and quantification.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column and the overall separation process.
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)Demonstrates the precision and reproducibility of the injector and the system as a whole.

Part 2: Comparative Analysis—HPLC vs. Alternative Technologies

While HPLC is a robust method, other technologies offer significant advantages in speed, resolution, and sustainability. The choice of technology depends on the specific analytical goal, such as routine quality control, high-throughput screening, or in-depth impurity identification.

Method Selection Logic

G Start Analytical Goal? QC Routine QC (Purity Assay) Start->QC HTS High-Throughput Screening Start->HTS ImpurityID Impurity ID & Characterization Start->ImpurityID Green Greener Method (Solvent Reduction) Start->Green HPLC HPLC QC->HPLC Robust & Established UPLC UPLC HTS->UPLC Speed & Resolution SFC SFC HTS->SFC Speed & Chiral LCMS LC-MS ImpurityID->LCMS Structural Info Green->SFC Uses CO2

Caption: Decision guide for selecting an analytical technique.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a direct evolution of HPLC technology, utilizing columns packed with sub-2 µm particles. The smaller particle size dramatically increases column efficiency, but requires instrumentation capable of handling much higher backpressures (up to 15,000 psi compared to HPLC's ~6,000 psi).

  • Performance Comparison:

    • Speed: UPLC analysis times can be up to 10 times faster than HPLC, significantly increasing sample throughput.

    • Resolution: The higher efficiency leads to sharper, narrower peaks, resulting in superior resolution of closely eluting impurities.

    • Sensitivity: Narrower peaks mean taller peaks for the same mass, leading to improved sensitivity, which is beneficial for detecting trace-level impurities.

    • Solvent Consumption: Faster run times and smaller column volumes lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.

  • Causality: The performance gains of UPLC are a direct consequence of the van Deemter equation, which describes chromatographic efficiency. By using smaller particles, the "A" term (eddy diffusion) and "C" term (mass transfer) are minimized, leading to less band broadening and sharper peaks even at higher flow rates.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations and is often considered a "greener" alternative to normal-phase HPLC. It uses supercritical CO2 as the primary mobile phase, which is non-toxic and readily available.

  • Performance Comparison:

    • Speed & Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration times compared to HPLC, resulting in very fast separations (often < 5 minutes).

    • Sustainability: SFC drastically reduces the consumption of organic solvents, aligning with green chemistry principles.

    • Chiral Separations: SFC is particularly well-suited for chiral separations on polysaccharide CSPs. The unique properties of the supercritical fluid can lead to different, sometimes superior, enantioselectivity compared to HPLC. The fluorinated nature of the analyte may also offer unique interactions with certain CSPs under SFC conditions.

    • Application: It is an ideal technique for both analytical and preparative-scale chiral purification due to its speed and the ease of removing CO2 from the collected fractions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For comprehensive impurity profiling, UV detection alone is insufficient as it provides no structural information. Coupling HPLC or UPLC with a mass spectrometer (MS) provides molecular weight and fragmentation data, which is essential for identifying unknown impurities.

  • Performance Comparison:

    • Selectivity & Sensitivity: MS detection is highly selective and can detect impurities that may co-elute with the main peak or other components, offering sensitivity that is often orders of magnitude better than UV.

    • Identification: MS provides the molecular weight of an impurity. Tandem MS (MS/MS) can fragment the impurity to provide structural clues, allowing for confident identification of process-related impurities or degradation products.

    • Complementary Role: LC-MS is not a replacement for HPLC-UV for routine purity assays but is an indispensable tool during method development, forced degradation studies, and for characterizing reference standards. For carbamates, specific fragmentation patterns can be optimized to confirm the identity of related substances.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the discussed technologies for the analysis of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate.

FeatureHPLC (Chiral)UPLC (Chiral)SFC (Chiral)LC-MS
Primary Application Routine QC, Purity AssayHigh-Throughput ScreeningHigh-Throughput & Prep ScaleImpurity Identification
Typical Run Time 15–30 min2–10 min1–8 min2–30 min
Relative Resolution GoodExcellentExcellent(Depends on LC front-end)
Relative Sensitivity Good (UV)Excellent (UV)Good (UV)Unmatched (MS)
Solvent Consumption HighLowVery LowLow-High
Instrument Cost StandardHighHighVery High
Key Advantage Robust, widely availableSpeed, resolutionSpeed, green chemistryStructural elucidation
Key Limitation Slower, lower resolutionHigher initial costLimited to soluble compoundsNot ideal for routine %purity

Conclusion and Expert Recommendation

For the routine quality control and purity assessment of tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate , the recommended chiral HPLC method provides a robust, reliable, and validated approach. Its widespread availability and established performance make it the gold standard for release testing.

However, for laboratories focused on process development or high-throughput screening, investing in UPLC or SFC technology is highly recommended.

  • UPLC offers a direct and significant improvement in speed and resolution, allowing for faster feedback on sample quality.

  • SFC presents a compelling case due to its exceptional speed in chiral separations and its alignment with green chemistry initiatives, drastically reducing solvent waste and operational costs.

Finally, LC-MS should be considered an essential, complementary technique. It is indispensable for the initial characterization of the impurity profile, for forced degradation studies, and for investigating any out-of-specification results, ensuring a complete and scientifically sound understanding of the material's purity.

References

  • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. Retrieved from [Link]

  • Al-Qahtani, M. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]

  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates. Retrieved from [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Huang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Retrieved from [Link]

  • Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • Gilar, M., et al. (2021). Impurity profiling of siRNA by two-dimensional liquid chromatography-mass spectrometry with quinine carbamate anion-exchanger and ion-pair reversed-phase chromatography. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • ResearchGate. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for N-Boc protection of amines. Retrieved from [Link]

  • Analytical Chemistry. (2022).
Comparative

Comparative Guide: Alternative Reagents for the Synthesis of 5-Fluoropiperidines

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Focus: Objective comparison of deoxofluorination reagents, safety profiles, and experimental protocols.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Focus: Objective comparison of deoxofluorination reagents, safety profiles, and experimental protocols.

Executive Summary: The Shift from DAST

For decades, DAST (Diethylaminosulfur trifluoride) was the default reagent for converting 3-hydroxypiperidines to 5-fluoropiperidines (note: positions 3 and 5 are enantiomeric in unsubstituted piperidines). However, its thermal instability and tendency to cause elimination (forming enamines/alkenes) have necessitated better alternatives.

This guide compares DAST with three modern alternatives—XtalFluor-E , PyFluor , and PhenoFluor —demonstrating that XtalFluor-E offers the best balance of safety and yield for scale-up, while PyFluor provides superior selectivity against elimination for sensitive substrates.

Quick Comparison Matrix
ReagentPrimary BenefitMajor DrawbackThermal StabilityElimination Risk
DAST High ReactivityExplosive hazard; HF releaseLow (

C)
High
XtalFluor-E Safety & Crystallinity Requires promoter (DBU/HF)High (

C)
Moderate
PyFluor Selectivity Slower kinetics; Low MPHighLow
PhenoFluor Late-Stage UtilityHigh CostHighLow

Mechanistic Insight & Reagent Profiles

The Challenge: Deoxofluorination of Piperidinols

The conversion of


-protected-3-hydroxypiperidine to 3(5)-fluoropiperidine typically proceeds via an 

mechanism with inversion of configuration. The critical failure mode is E2 elimination , driven by the basicity of the fluoride source or the reagent itself, leading to useless alkene byproducts.

Deoxofluorination_Mechanism Substrate 3-Hydroxypiperidine (N-Protected) Activation Activation Step (Formation of Leaving Group) Substrate->Activation Reagent Intermediate Activated Intermediate (Alkoxy-aminosulfur species) Activation->Intermediate Path_SN2 SN2 Substitution (F- attack) Intermediate->Path_SN2 Path_E2 E2 Elimination (Base abstraction) Intermediate->Path_E2 Product 5-Fluoropiperidine (Inversion) Path_SN2->Product Byproduct Enamine/Alkene (Elimination) Path_E2->Byproduct

Figure 1: Mechanistic divergence in deoxofluorination. Reagent choice dictates the ratio of Substitution vs. Elimination.

Reagent 1: DAST (The Legacy Standard)
  • Mechanism: Reacts with alcohol to form an alkoxyaminosulfur difluoride intermediate.

  • Performance: Fast but indiscriminate. In piperidine synthesis, elimination products can reach 20–40% depending on the protecting group.

  • Safety Warning: DAST can detonate upon heating (>90°C). It releases HF immediately upon contact with moisture.

Reagent 2: XtalFluor-E (The Safer Workhorse)
  • Chemistry: Diethylaminodifluorosulfinium tetrafluoroborate.[1]

  • Advantage: It is a salt, making it crystalline and stable. It does not release HF spontaneously. It requires an exogenous fluoride source (like

    
    ) or a base (DBU) to activate the cycle.
    
  • Why it wins: The separation of the activation step (sulfinium salt) from the nucleophilic step (fluoride additive) allows for "tuning" the reaction to favor substitution over elimination [1].

Reagent 3: PyFluor (The Selective Specialist)
  • Chemistry: 2-Pyridinesulfonyl fluoride.[2][3][4]

  • Advantage: Forms a covalent sulfonate intermediate rather than a sulfur-amine species. The pyridine ring acts as an electron sink, preventing side reactions.

  • Data: In comparative studies, PyFluor demonstrated >20:1 selectivity for fluorination over elimination where DAST showed only ~4:1 [2].

Comparative Performance Data

The following data aggregates typical yields for the fluorination of secondary alcohols (like


-Boc-3-hydroxypiperidine) from comparative studies [1][2][3].
MetricDASTXtalFluor-EPyFluor
Isolated Yield 45 - 60%70 - 85%75 - 80%
Elimination Byproduct 15 - 40%< 10%< 5%
Stereocontrol (dr) High (Inversion)High (Inversion)High (Inversion)
Scale-up Suitability Poor (Explosive)Excellent (Stable Solid)Good (Low Cost)
Cost LowModerateLow

Experimental Protocols

Protocol A: Synthesis using XtalFluor-E (Recommended)

Best for: Gram-scale synthesis requiring high safety margins.

Materials:

  • Substrate:

    
    -Boc-3-hydroxypiperidine (1.0 equiv)
    
  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter:

    
     (1.5 equiv) or DBU (1.5 equiv) for acid-sensitive substrates.
    
  • Solvent: Anhydrous DCM (

    
    ).
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
    .
    
  • Dissolution: Add

    
    -Boc-3-hydroxypiperidine (10 mmol) and anhydrous DCM (40 mL). Cool to -78°C.[5]
    
  • Reagent Addition: Add XtalFluor-E (12 mmol) as a solid in one portion. (Note: It will not react significantly until the promoter is added).

  • Activation: Dropwise add

    
     (15 mmol).
    
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.

    • Checkpoint: Monitor by TLC.[6] The intermediate sulfinium species should disappear.

  • Quench: Pour into saturated aqueous

    
    . Stir vigorously for 15 mins to neutralize HF.
    
  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • Expect inversion of configuration . If starting with cis-3-hydroxy, product is trans-3-fluoro.

  • 
     NMR should show a multiplet around -180 ppm (typical for secondary alkyl fluorides).
    
Protocol B: Synthesis using PyFluor

Best for: Substrates prone to elimination.

Materials:

  • Substrate:

    
    -Boc-3-hydroxypiperidine
    
  • Reagent: PyFluor (1.2 equiv)

  • Base: DBU (2.0 equiv)

  • Solvent: Toluene (preferred) or THF.

Step-by-Step:

  • Setup: Charge a vial with alcohol substrate (1.0 equiv) and PyFluor (1.2 equiv).

  • Solvent: Add Toluene (0.5 M concentration).

  • Base Addition: Add DBU (2.0 equiv) slowly at room temperature.

    • Note: The reaction is not highly exothermic, unlike DAST.[7][8]

  • Heating: Stir at room temperature for 24 hours. If conversion is slow, heat to 40°C.

  • Workup: Dilute with ether, wash with 1M HCl (to remove DBU and Pyridine byproduct), then saturated

    
    .
    
  • Purification: Silica gel chromatography.

Decision Workflow

Use this logic flow to select the correct reagent for your specific piperidine scaffold.

Selection_Workflow Start Start: 5-Fluoropiperidine Synthesis Scale What is the Scale? Start->Scale Small < 100 mg Scale->Small Large > 10 grams Scale->Large Substrate_Type Substrate Sensitivity Small->Substrate_Type Rec_Xtal XtalFluor-E (Recommended) Large->Rec_Xtal Safety Critical Robust Robust Alcohol Substrate_Type->Robust Prone Prone to Elimination Substrate_Type->Prone Rec_DAST DAST (Acceptable but risky) Robust->Rec_DAST Legacy method Robust->Rec_Xtal Rec_Py PyFluor (Best Selectivity) Prone->Rec_Py

Figure 2: Decision matrix for reagent selection.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry. Link

  • Nielsen, M. K., et al. (2015).[7][9] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2][4][7][9] Journal of the American Chemical Society.[9][10] Link

  • Sladojevich, F., et al. (2013).[10] "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[9][10] Link

  • Beaulieu, F., et al. (2009).[7] "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents." Organic Letters. Link

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Link

Sources

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